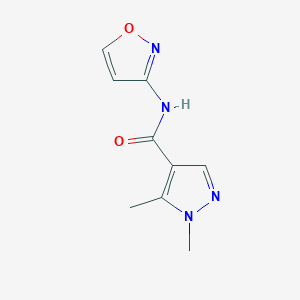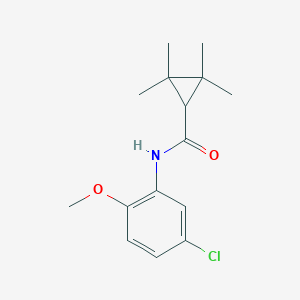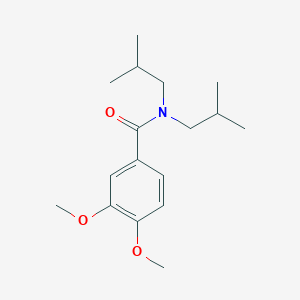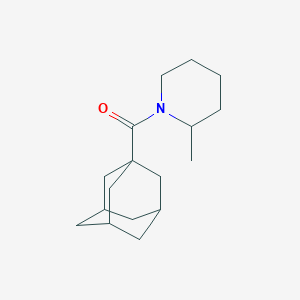![molecular formula C15H25NO3 B262235 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide is a synthetic compound that belongs to the class of spirocyclic compounds. It has garnered significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 5]decane-4-carboxamide.
Mécanisme D'action
The mechanism of action of 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular metabolism, leading to the disruption of cellular processes and ultimately cell death. Additionally, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of certain proteins involved in cancer cell proliferation and survival, such as Bcl-2 and survivin. Additionally, it has been found to increase the expression of proteins involved in apoptosis, such as caspase-3 and -9. Furthermore, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide is its potential as a lead compound for the development of new drugs. Its antitumor, antibacterial, and antifungal properties make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its moderate yield and purity, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for the research on 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action and identify the specific enzymes and pathways targeted by the compound. Furthermore, the potential applications of 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide in other fields, such as agriculture and environmental science, could also be explored.
Méthodes De Synthèse
The synthesis of 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide involves the reaction of pentylamine with 1,4-cyclohexanedione in the presence of a catalytic amount of acetic acid. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the spirocyclic compound. The yield of the reaction is moderate, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
Nom du produit |
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide |
|---|---|
Formule moléculaire |
C15H25NO3 |
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C15H25NO3/c1-2-3-7-10-16-14(18)12-11-13(17)19-15(12)8-5-4-6-9-15/h12H,2-11H2,1H3,(H,16,18) |
Clé InChI |
XKUVUFROKHDKRX-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1CC(=O)OC12CCCCC2 |
SMILES canonique |
CCCCCNC(=O)C1CC(=O)OC12CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)

![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
methanone](/img/structure/B262159.png)
![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)


![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)

![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)